5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to have a wide spectrum of biological activity, including analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral effects . They are often used in the synthesis of drugs .
Mode of Action
For example, some pyrazole compounds can inhibit certain enzymes, while others can bind to specific receptors .
Biochemical Pathways
It is known that pyrazole compounds can affect a variety of biochemical pathways, depending on their specific biological activity .
Result of Action
It is known that pyrazole compounds can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine . This reaction leads to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. The process can be further refined by heating 1-(2-hydroxyethyl)-1H-pyrazoles in chloroform under reflux in the presence of thionyl chloride, resulting in 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Elimination Reactions: Elimination of hydrogen chloride can lead to the formation of vinyl derivatives.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Sodium Hydroxide in Ethanol: Facilitates the elimination of hydrogen chloride.
Potassium tert-Butoxide in Pyridine: Used for dehydrohalogenation reactions.
Major Products Formed
5-Chloro-1-(2-chloroethyl)-1H-pyrazoles: Formed by chlorination.
5-Chloro-1-vinyl-1H-pyrazoles: Formed by elimination of hydrogen chloride.
Scientific Research Applications
5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their analgesic, antibacterial, anti-inflammatory, antimicrobial, and antiviral properties.
Agrochemicals: Used in the development of pesticides and herbicides.
Material Science: Pyrazole-based polymers have valuable proton-conducting, semiconductor, and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-vinyl-1H-pyrazole
- 5-Chloro-1-(2-chloroethyl)-1H-pyrazole
- 3-Alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazole
Uniqueness
5-Chloro-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-chloro-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-6-5(3-8)4-9-10(6)1-2-11/h4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEUGJKVKCVOEIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1C#N)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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